Lufenuron

Description

This compound is used in veterinary for the control of flea.

This compound is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to parent cpd

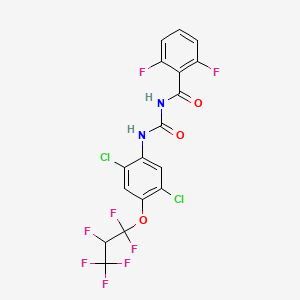

Structure

3D Structure

Properties

IUPAC Name |

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPJGUXAGUPAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2F8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034357 | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103055-07-8, 130841-22-4, 130841-26-8 | |

| Record name | Lufenuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103055-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lufenuron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103055078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lufenuron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUFENURON, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4629851K7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUFENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R754M4918 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUFENURON, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CR45YMS74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lufenuron's Mechanism of Action on Insect Larvae: A Technical Guide

Abstract: Lufenuron, a member of the benzoylurea class of insecticides, serves as a potent insect growth regulator (IGR) primarily targeting the larval stages of a wide range of insect pests. Its mode of action is centered on the specific and highly effective inhibition of chitin biosynthesis, a process vital for the formation of the insect exoskeleton. By disrupting the polymerization of N-acetylglucosamine into chitin, this compound prevents the proper formation of the larval cuticle. This interference leads to abortive molting, where the larva is unable to shed its old exoskeleton or properly form a new one, resulting in death. This technical guide provides an in-depth examination of this compound's molecular mechanism, summarizes key quantitative efficacy data, details relevant experimental protocols for its study, and illustrates the core biological pathways and experimental workflows.

Introduction

This compound is a chemical derivative of N-benzoyl-N'-phenylurea and is distinguished from traditional neurotoxic insecticides by its targeted physiological action.[1] As an insect growth regulator (IGR), it does not cause immediate paralysis or death but rather disrupts critical developmental processes.[2][3] Its primary utility is against the immature larval stages of Lepidoptera, Coleoptera, and Diptera, as well as fleas, where it exhibits both stomach poisoning and contact killing effects.[1][4][5][6] The specificity of its target—chitin synthesis—renders it relatively safe for vertebrates and other organisms that do not possess this biochemical pathway, making it a valuable component in Integrated Pest Management (IPM) programs.[4][7]

Core Mechanism of Action: Chitin Synthesis Inhibition

The insecticidal efficacy of this compound is rooted in its ability to block the synthesis of chitin, a fundamental structural polymer in arthropods.[8][9]

The Insect Chitin Biosynthesis Pathway

Chitin is a long-chain polymer of N-acetylglucosamine, which provides rigidity and support to the insect's cuticle and the peritrophic matrix lining the midgut.[10][11] The biosynthesis pathway is a multi-step enzymatic process that begins with the sugar trehalose, the primary blood sugar in insects.[10][12] The key final step, and the target of this compound, is the polymerization of the activated sugar precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), into chitin chains. This reaction is catalyzed by the enzyme chitin synthase (CHS).[10][11]

This compound's Molecular Target: Chitin Synthase (CHS1)

This compound specifically inhibits the activity of chitin synthase 1 (CHS1), the isoform of the enzyme responsible for chitin deposition in the larval epidermis.[13][14] By blocking CHS1, this compound prevents the incorporation of UDP-GlcNAc monomers into the growing polysaccharide chains. This action is highly specific and occurs at concentrations that do not affect other vital biochemical processes in the insect. While the exact binding site is not fully elucidated, it is understood to interfere with the catalytic function of the enzyme, leading to a rapid cessation of chitin production.[15]

Downstream Physiological Effects on Larvae

The inhibition of chitin synthesis during the molting cycle has catastrophic consequences for the insect larva.

-

Abortive Molting: The most prominent effect is the failure to molt correctly. The newly forming cuticle is weak, malformed, and lacks structural integrity.[2][14] The larva is often unable to shed its old exoskeleton or dies from ruptures in the new, fragile cuticle.[16]

-

Dehydration and Starvation: A defective cuticle cannot prevent water loss, leading to death by desiccation.[16] Furthermore, after ingesting this compound, larvae often cease feeding within hours, contributing to mortality.[5][17][18]

-

Developmental Delays: Sub-lethal doses significantly prolong the duration of the larval stage and reduce the rates of successful pupation and adult emergence.[14][19][20]

-

Morphological Defects: Survivors of sub-lethal exposure often exhibit severe morphological deformities, including swollen body segments and improperly formed appendages, rendering them non-viable.[11][21]

Quantitative Efficacy Data

The potency of this compound varies by insect species, larval instar, and application method. The following tables summarize representative quantitative data from various studies.

Table 1: Lethal Concentrations (LC50) of this compound against Lepidopteran Larvae

| Species | Instar | Bioassay Method | LC50 Value | Source(s) |

| Spodoptera frugiperda | 3rd | Diet Overlay | 0.99 mg/L (ppm) | [14][20][22] |

| Spodoptera frugiperda | - | Diet Overlay | 0.23 µg/mL (ppm) (Susceptible Strain) | [23] |

| Spodoptera litura | 3rd | Topical Application | 44.07 ppm | [8] |

| Spodoptera litura | 5th | Topical Application | 92.65 ppm | [8] |

| Spodoptera litura | 3rd | Ingestion | 62.58 ppm | [8] |

| Helicoverpa armigera | 1st - 5th | - | LC90: 5.63 - 14.76 mg a.i./L | |

| Glyphodes pyloalis | 4th | - | 19 ppm | [1] |

| Earias vittella | 2nd | - | 0.878 mg/L | [13] |

Table 2: Sub-lethal and Physiological Effects of this compound

| Species | Effect Measured | This compound Concentration | Result | Source(s) |

| Spodoptera litura | Chitin Content Reduction (3rd Instar) | LC50 (Topical) | 26.24% reduction | [8] |

| Spodoptera litura | Chitin Content Reduction (5th Instar) | LC50 (Topical) | 29.20% reduction | [8] |

| Helicoverpa armigera | Pupation Rate | LC25 | Significantly reduced | [3][10] |

| Helicoverpa armigera | Emergence Rate | LC25 | Significantly reduced | [3][10] |

| Helicoverpa armigera | Larval Duration | LC25 | Significantly extended | [3][10] |

| Spodoptera frugiperda | Pupation & Emergence Rates | Sub-lethal | Significantly reduced | [14][20] |

| Earias vittella | Pupation Rate | LC15 (0.183 mg/L) | 73.58% (vs. 96.20% in control) | [13] |

| Earias vittella | Egg Hatchability | LC15 (0.183 mg/L) | 73.57% (vs. 95.99% in control) | [13] |

Key Experimental Protocols

Evaluating the efficacy and mechanism of this compound involves several key laboratory procedures.

Larval Bioassay (Diet Incorporation Method)

This method assesses the toxicity of this compound when ingested by the larvae.

Objective: To determine the lethal concentration (e.g., LC50) of this compound for a target insect larva.

Methodology:

-

Preparation of Stock Solution: Dissolve a known weight of technical grade this compound in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. These dilutions will be incorporated into the insect's artificial diet.

-

Diet Preparation: Prepare the standard artificial diet for the target insect species. While the diet is still liquid and warm (but not hot enough to degrade the insecticide), add a precise volume of a this compound dilution to a known volume of diet to achieve the desired final concentrations (e.g., in ppm or µg/mL). A control diet is prepared by adding only the solvent.

-

Dispensing: Dispense a uniform amount of the treated and control diet into individual wells of a multi-well bioassay tray. Allow the diet to cool and solidify.

-

Infestation: Place one neonate or early-instar larva into each well using a fine-tipped camel-hair brush.

-

Incubation: Seal the trays (e.g., with ventilated lids) and maintain them in a controlled environment (e.g., 26 ± 2°C, 60-70% RH, 12:12h photoperiod).

-

Mortality Assessment: Record larval mortality at set time points (e.g., 24, 48, 72, 96 hours). Larvae that are unresponsive when prodded with a probe are considered dead.

-

Data Analysis: Use probit analysis to calculate LC50, LC90, and their corresponding confidence limits from the mortality data.

Chitin Content Analysis (Gravimetric Method)

This protocol quantifies the total chitin in insect larvae, allowing for a direct measure of this compound's inhibitory effect.

Objective: To compare the chitin content of this compound-treated larvae versus control larvae.

Methodology:

-

Sample Collection: Collect larvae from both this compound-treated and control groups. Wash them with distilled water and dry them to a constant weight at 60-70°C. Record the dry weight.

-

Defatting: Homogenize the dried larvae and extract lipids using a solvent mixture, typically chloroform:methanol (2:1 v/v) or petroleum ether. This is done to prevent lipids from interfering with subsequent steps. Dry the defatted material.[17][19][24]

-

Demineralization: Treat the defatted powder with a dilute acid (e.g., 1 M HCl) at room temperature for approximately 1 hour to remove minerals like calcium carbonate. After treatment, wash the residue with distilled water until the pH is neutral.[17][19][24][25]

-

Deproteinization: Treat the demineralized residue with a dilute alkali solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 90-100°C) for several hours to hydrolyze and remove proteins.[17][19][24]

-

Final Washing and Drying: Wash the remaining insoluble material (crude chitin) thoroughly with distilled water until neutral pH is achieved, followed by a final wash with ethanol. Dry the purified chitin in an oven at 60-70°C to a constant weight.

-

Calculation: The final dry weight of the purified material represents the chitin content. Express this as a percentage of the initial total dry weight of the larvae.

Gene Expression Analysis of Chitin Synthase (qRT-PCR)

This molecular technique measures changes in the transcription level of the chitin synthase gene in response to this compound exposure.

Objective: To determine if this compound affects the mRNA expression level of the CHS1 gene.

Methodology:

-

Treatment and Sampling: Expose larvae to a sub-lethal concentration of this compound. At a specific time point post-exposure (e.g., 96 hours), collect both treated and control larvae and immediately freeze them in liquid nitrogen.[26]

-

RNA Extraction: Extract total RNA from whole larvae or dissected tissues (like the integument) using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's protocol.

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing SYBR Green master mix, cDNA template, and specific primers designed for the CHS1 gene and a stable reference (housekeeping) gene (e.g., Actin or RPL10).[5][27][28]

-

Thermocycling: Run the qPCR reaction in a real-time PCR machine with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at ~60°C).[27][29]

-

Data Analysis: Calculate the relative expression of the CHS1 gene in treated samples compared to controls using the 2-ΔΔCt method.[5][27]

Mechanisms of Resistance

While highly effective, resistance to this compound has been documented in several pest populations.[22][24] The primary mechanism of resistance is target-site insensitivity, involving point mutations in the chitin synthase (CHS1) gene.[20] These mutations can alter the protein structure, reducing the binding affinity of this compound to its target enzyme, thereby diminishing its inhibitory effect. Monitoring for these mutations is a critical component of resistance management strategies.

Conclusion

This compound's mechanism of action is a well-defined process involving the targeted inhibition of chitin synthase in insect larvae. This disruption of a fundamental and arthropod-specific biochemical pathway leads to high mortality during molting and significant sub-lethal effects on development. Its unique mode of action, coupled with its relative safety to non-target organisms, establishes this compound as a cornerstone of modern pest management programs. Understanding the quantitative effects and the experimental methods used to evaluate them is crucial for its effective and sustainable application in agricultural and veterinary science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acute Toxicity of this compound (Insecticide) on Oreochromis niloticus (L., 1754) Larvae | PDF [slideshare.net]

- 5. Physiological characterization of chitin synthase A responsible for the biosynthesis of cuticle chitin in Culex pipiens pallens (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of chitin in insects [gerhardt.de]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dissecting the manipulation of this compound on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Laboratory evaluation of the insect growth regulator this compound against Helicoverpa armigera on cotton [hero.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. gala.gre.ac.uk [gala.gre.ac.uk]

- 14. scispace.com [scispace.com]

- 15. Effect of Selected Insecticides on Helicoverpa armigera Hubner (Lepidoptera: Noctuidae) on Tomato (Lycopersicon esculentum Miller) and Their Successful Management [scirp.org]

- 16. k-state.edu [k-state.edu]

- 17. A simple and rapid protocol for measuring the chitin content of H...: Ingenta Connect [ingentaconnect.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Effects of this compound treatments on the growth and development of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. entomoljournal.com [entomoljournal.com]

- 22. researchgate.net [researchgate.net]

- 23. Genetic basis of Spodoptera frugiperda (Lepidoptera: Noctuidae) resistance to the chitin synthesis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. brill.com [brill.com]

- 25. edepot.wur.nl [edepot.wur.nl]

- 26. Detection of Chitin Synthase Mutations in this compound-Resistant Spodoptera frugiperda in China - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]

- 28. Molecular and physiological characterization of the chitin synthase B gene isolated from Culex pipiens pallens (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide | MDPI [mdpi.com]

Lufenuron: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufenuron, a benzoylurea derivative, is a potent insect growth regulator (IGR) that disrupts the developmental processes in a wide range of insect pests. Its primary mode of action is the inhibition of chitin synthesis, a crucial component of the insect exoskeleton. This targeted mechanism provides a high degree of selectivity, making it a valuable tool in integrated pest management (IPM) programs with minimal impact on non-target organisms. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical effects, and quantitative efficacy. Detailed experimental protocols for bioassays and resistance monitoring are presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for research and development applications.

Introduction

This compound is a synthetic chemical belonging to the benzoylphenylurea (BPU) class of insecticides.[1] Unlike traditional neurotoxic insecticides, this compound acts as an insect growth regulator (IGR), interfering with the physiological processes of insect development.[2][3] It is particularly effective against the larval stages of many lepidopteran and coleopteran pests, as well as fleas.[4][5] Its unique mode of action and selectivity make it a valuable component in modern pest management strategies, especially in situations where resistance to conventional insecticides has been observed.[6][7]

Mechanism of Action

The primary target of this compound is the inhibition of chitin biosynthesis.[4][8] Chitin is a long-chain polymer of N-acetylglucosamine and is a critical structural component of the insect's exoskeleton, as well as the lining of the foregut, hindgut, and tracheal tubes.[9] By inhibiting the incorporation of N-acetylglucosamine into the chitin polymer, this compound prevents the proper formation of the new cuticle during molting.[1] This leads to a failure of the ecdysis process, resulting in larval mortality.[4] The affected larvae are unable to shed their old exoskeleton or the newly formed one is malformed and unable to withstand the pressures of molting, leading to rupture and desiccation.[8] this compound also exhibits ovicidal activity, as it can be transferred from treated adult females to their eggs, preventing the larvae from successfully hatching.[4]

Recent studies suggest that the effects of this compound may also be linked to the 20-hydroxyecdysone (20E) signaling pathway, a key hormonal cascade that governs molting and metamorphosis in insects.[10] Sublethal doses of this compound have been shown to downregulate the 20E titer, potentially through the upregulation of genes involved in ecdysone degradation.[10]

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) required to cause 50% mortality in a test population. These values vary depending on the insect species, larval instar, and the bioassay method employed.

| Insect Species | Larval Instar | Bioassay Method | LC50 Value | Reference |

| Spodoptera littoralis | 4th | Diet Incorporation | 1.7 ppm | [11] |

| Spodoptera frugiperda | 3rd | Diet Overlay | 0.99 mg/L | [11][12] |

| Helicoverpa armigera | 1st - 5th | Not Specified | 0.38 - 0.61 mg/L | [12] |

| Spodoptera litura | 3rd | Topical Application | 44.073 ppm | [5] |

| Spodoptera litura | 3rd | Diet Incorporation | 62.581 ppm | [5] |

| Glyphodes pyloalis | 4th | Not Specified | 19 ppm | [13] |

| Ephestia figulilella | 5th | Spray | 379.21 ppm | [14] |

Table 1: Summary of this compound LC50 Values for Various Insect Pests

| Parameter | Control | This compound (0.28 ppm) | This compound (0.62 ppm) | Reference |

| Alanine Aminotransferase (ALT) Activity (OD/mg protein/min) | 1.02 | - | 5.22 | [11] |

| Aspartate Aminotransferase (AST) Activity (OD/mg protein/min) | 1.06 | - | 4.13 | [11] |

| Glutathione S-transferase (GST) Activity Inhibition (%) | 0 | 38.6 | 45.6 | [11] |

Table 2: Biochemical Effects of this compound on 4th Instar Larvae of Spodoptera littoralis

Experimental Protocols

Protocol for Determining LC50 by Diet Incorporation Bioassay

This protocol provides a generalized method for assessing the toxicity of this compound to lepidopteran larvae. Specific parameters may require optimization based on the target insect species.

Materials:

-

Technical grade this compound (>95% purity)

-

Acetone (analytical grade)

-

Artificial insect diet

-

Petri dishes or multi-well plates

-

Third or fourth instar larvae of the target insect

-

Incubator or environmental chamber

Procedure:

-

Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in acetone.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution using acetone to achieve the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm). An acetone-only control should also be prepared.

-

Diet Preparation: Prepare the artificial diet according to the manufacturer's instructions. While the diet is still liquid and has cooled to approximately 50-60°C, add the this compound dilutions. A standard volume of the this compound solution (e.g., 1 ml) should be added to a specific volume of diet (e.g., 99 ml) to achieve the final target concentration. The same volume of acetone should be added to the control diet. Mix thoroughly.

-

Dispensing Diet: Dispense the treated and control diet into individual petri dishes or the wells of a multi-well plate. Allow the diet to solidify.

-

Insect Infestation: Place one larva in each petri dish or well. Ensure a sufficient number of replicates for each concentration and the control (typically 3-4 replicates with 10-20 larvae per replicate).

-

Incubation: Incubate the bioassay plates at a controlled temperature and photoperiod suitable for the test insect (e.g., 25 ± 1°C, 16:8 h L:D).

-

Mortality Assessment: Record larval mortality at 24, 48, 72, and 96 hours post-infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the corrected mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.

Protocol for Chitin Content Analysis

This protocol is based on the Calcofluor staining method and can be adapted to measure the chitin content in this compound-treated insects.

Materials:

-

This compound-treated and control insects

-

Distilled water

-

Calcofluor White stain solution (e.g., 0.1 mg/ml)

-

Microplate reader with fluorescence detection (Excitation: ~355 nm, Emission: ~433 nm)

-

Black 96-well microplates

-

Homogenizer

Procedure:

-

Sample Preparation: Homogenize a known number of treated and control insects in a specific volume of distilled water.

-

Staining: Add the Calcofluor White stain solution to the homogenized samples and incubate in the dark for approximately 15 minutes to allow the stain to bind to the chitin.

-

Washing: Centrifuge the samples to pellet the chitin-containing material. Discard the supernatant and wash the pellet with distilled water. Repeat the washing step.

-

Resuspension: Resuspend the washed pellet in a known volume of distilled water.

-

Fluorescence Measurement: Transfer the resuspended samples to a black 96-well microplate. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Quantification: Create a standard curve using known concentrations of purified chitin to quantify the chitin content in the insect samples.

-

Data Analysis: Compare the chitin content between the this compound-treated and control groups to determine the percentage of chitin synthesis inhibition.

Insecticide Resistance

The development of resistance to insecticides is a significant challenge in pest management. For this compound, the primary mechanism of resistance involves mutations in the target site, the chitin synthase gene.[9][15] Specifically, a point mutation (I1040M) in the chitin synthase 1 (CHS1) gene has been associated with this compound resistance in some insect populations.[15] Metabolic resistance, through the enhanced activity of detoxification enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases, can also contribute to reduced susceptibility to this compound.[16][17]

Protocol for Monitoring this compound Resistance using a Bottle Bioassay

This protocol is a modification of the CDC bottle bioassay and can be used to monitor for this compound resistance in insect populations.

Materials:

-

Technical grade this compound

-

Acetone

-

Glass bottles (e.g., 250 ml Wheaton bottles)

-

Aspirator

-

Adult insects from a susceptible reference strain and field-collected populations

Procedure:

-

Bottle Coating: Prepare a solution of this compound in acetone at a pre-determined diagnostic concentration. This concentration should be one that consistently kills 100% of susceptible insects within a specific time frame. Coat the inside of the glass bottles with 1 ml of the this compound solution. A control set of bottles should be coated with acetone only. Roll the bottles on their sides until the acetone has completely evaporated, leaving a thin film of this compound on the inner surface.

-

Insect Exposure: Introduce a cohort of 20-25 adult insects into each treated and control bottle using an aspirator.

-

Observation: Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours or until all insects in the susceptible reference strain are dead.

-

Data Analysis: Calculate the mortality rate for each population at the diagnostic time. A survival rate significantly higher than that of the susceptible strain indicates potential resistance. Further molecular and biochemical assays can then be conducted to confirm the resistance mechanism.

Conclusion

This compound remains a highly effective and selective insect growth regulator for the control of a variety of economically important insect pests. Its unique mode of action, targeting chitin synthesis, provides a valuable alternative to conventional neurotoxic insecticides and is a cornerstone of many resistance management programs. A thorough understanding of its mechanism of action, quantitative efficacy, and the potential for resistance is crucial for its judicious and sustainable use in both agricultural and veterinary applications. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and to develop effective strategies for its application.

References

- 1. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]

- 3. aensiweb.com [aensiweb.com]

- 4. Dissecting the manipulation of this compound on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. puj.journals.ekb.eg [puj.journals.ekb.eg]

- 9. mdpi.com [mdpi.com]

- 10. Methoxyfenozide and this compound Enhanced Insecticidal Activity via 20E Biosynthesis-Immunity Dual Disruption in Spodoptera exigua (Lepidoptera, Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.lsu.edu [repository.lsu.edu]

- 13. entomoljournal.com [entomoljournal.com]

- 14. This compound treatment temporarily represses gene expression and affects the SUMO pathway in liver of Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. linksglobal.org [linksglobal.org]

- 16. Impact of this compound on hematology, serum biochemistry, antioxidant enzymes, and histopathology in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

A Technical Guide to the Cellular Uptake and Distribution of Lufenuron

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lufenuron is a benzoylurea-class insect growth regulator that functions by inhibiting chitin synthesis, a process critical for the formation of the insect exoskeleton.[1][2] Its high efficacy and selectivity against various insect pests, particularly lepidopteran larvae, have made it a significant tool in agriculture and veterinary medicine.[2][3] This document provides a comprehensive technical overview of the cellular uptake, intracellular distribution, and molecular interactions of this compound. It details the experimental protocols used to quantify its presence in biological systems and visualizes its primary mechanism of action. Understanding these cellular and molecular dynamics is crucial for optimizing its application and exploring potential new therapeutic uses.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound's primary mode of action is the disruption of chitin biosynthesis and deposition in insect larvae, leading to abortive molting and mortality.[1][4] Chitin is a long-chain polymer of N-acetylglucosamine, an essential component of the insect cuticle. This compound does not directly inhibit the chitin synthase enzyme but is thought to interfere with the transport of UDP-N-acetylglucosamine (UDP-GlcNAc) across the cell membrane or its subsequent polymerization into chitin chains.[4]

Studies on Helicoverpa armigera have shown that exposure to this compound leads to the down-regulation of several key genes in the chitin synthesis pathway, including chitin synthase 1 (CHS1), uridine diphosphate-N-acetylglucosamine-pyrophosphorylase (UAP), phosphoacetyl glucosamine mutase (PGM), and glucosamine 6-phosphate N-acetyl-transferase (GNPAT).[1] Concurrently, genes involved in chitin degradation are significantly upregulated.[1] This dual effect severely reduces the chitin content in the larval integument, compromising its structural integrity.[1]

Cellular Uptake and Intracellular Distribution

While the precise mechanisms of this compound's cellular entry have not been fully elucidated, its lipophilic nature suggests that it likely crosses the cell membrane via passive diffusion. Once inside the host, it is stored in body fat and is transferred to feeding parasites through the blood.[2]

Within the target insect cells, ultrastructural studies on the cat flea, Ctenocephalides felis, revealed that this compound's action is concentrated in the epidermal cells responsible for cuticle formation.[5] Its presence is associated with significant degenerative effects on cytoplasmic organelles, including mitochondria, ribosomes, and the Golgi apparatus, indicating a broad intracellular distribution once it has entered the cell.[5] This disruption inhibits the formation of the endocuticle, the inner layer of the exoskeleton.[5]

In non-target species, such as mammals, this compound also exhibits high fat solubility. Pharmacokinetic studies in rats show that it is slowly absorbed and accumulates in adipose tissue.[6] This lipophilicity contributes to its persistence in the body.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on this compound.

Table 1: Toxicological and Developmental Effects on Insects

| Species | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Helicoverpa armigera | LC₂₅ | Significantly extended duration of larval and pupal stages; reduced pupation and emergence rates. | [1] |

| Drosophila melanogaster | < 1 ppm (in diet) | Mortality during larval or pupal development. | [7] |

| Drosophila melanogaster | 10 ppm (in diet) | Larvae died during ecdysis (molting). | [7] |

| Ctenocephalides felis (Cat Flea) | 0.5 - 4 ppm (in blood meal) | Dose-dependent adult mortality, reaching a maximum of ~24% over 10 days. | [5] |

| Spodoptera littoralis | 0.0001 µl | Significant growth inhibition and mortality in larval stages. | [8] |

| Chrysomya albiceps | 180 ppm | 96.9% reduction in pupation percentage. |[4] |

Table 2: Pharmacokinetic and Biochemical Effects in Vertebrates

| Species | Dosage | Parameter | Result | Reference |

|---|---|---|---|---|

| Rat | 0.5 mg/kg bw (oral) | Absorption | ~44% of the dose was absorbed. | [6] |

| Rat | 0.5 mg/kg bw (oral) | Excretion | < 1% of the dose excreted in urine. | [6] |

| Mouse | 0.1520 mg/kg (30 days) | Serum AST | Increased from 82±1.3 U/L (control) to 133±1.9 U/L. | [9] |

| Mouse | 0.1520 mg/kg (30 days) | Serum ALT | Increased from 67±1.3 U/L (control) to 114±1.7 U/L. | [9] |

| Mouse | 0.1520 mg/kg (30 days) | Serum ALP | Increased from 92±1.3 U/L (control) to 286±1.1 U/L. | [9] |

| Mouse | 0.1520 mg/kg (30 days) | Total Serum Protein | Decreased from 5 ± 1.1 g/dl (control). |[9] |

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the cellular uptake and effects of this compound.

Cell Culture and this compound Exposure

This protocol is a generalized procedure for adherent cells.

-

Cell Seeding: Seed adherent cells (e.g., insect cell lines like Sf9 or mammalian cell lines like HEK-293T) into 24- or 96-well plates in complete growth medium.[10]

-

Incubation: Culture the cells at the appropriate temperature (e.g., 27°C for insect cells, 37°C for mammalian cells) until they reach near-confluence.[11][12]

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO. Further dilute the stock solution in the cell culture medium to achieve the final desired concentrations.

-

Exposure: Aspirate the old medium from the cell plates. Add the this compound-containing medium to the wells. Include a vehicle control (medium with the solvent but no this compound).[10]

-

Incubation: Incubate the plates for the desired time period (e.g., 2, 4, 8, 24 hours) under standard culture conditions.[13]

Cellular Uptake and Quantification Assay

This protocol details the steps to quantify the amount of this compound taken up by cells.

-

Termination of Uptake: After incubation, immediately stop the uptake process by aspirating the this compound-containing medium and washing the cells three times with ice-cold Phosphate-Buffered Saline (PBS).[10]

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer or a solvent like acetonitrile directly to the wells. Scrape the cells if necessary and collect the lysate.[10]

-

Extraction (QuEChERS method adaptation):

-

Sample Preparation for Analysis:

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides typical parameters for quantifying this compound.

-

System: Agilent 1100 HPLC system or equivalent.[14]

-

Column: C18 reverse-phase column (e.g., Zorbax XDB C18, 250 x 4.6mm, 5 µm).[14]

-

Mobile Phase: Isocratic elution with Methanol:Water (e.g., 80:20 v/v).[14]

-

Flow Rate: 0.8 - 1.0 mL/min.[14]

-

Detection: UV or Photodiode Array (PDA) detector set at a wavelength of 245 nm or 255 nm.[14][15]

-

Injection Volume: 20 µL.[14]

-

Quantification: Create a standard curve using known concentrations of this compound (e.g., 0.025 to 2.5 mg/L) to calculate the concentration in the cell samples.[15]

Conclusion

This compound's efficacy as an insecticide is rooted in its ability to be readily taken up by insect cells and disrupt the fundamental process of chitin synthesis. Its lipophilic character governs its distribution in both target and non-target organisms, leading to accumulation in fatty tissues. While its primary molecular target is within the chitin synthesis pathway, its presence within epidermal cells leads to broader organelle degeneration. The detailed protocols provided herein offer a standardized framework for future research into the cellular dynamics of this compound and other benzoylurea compounds, aiding in the development of more effective and specific insect control agents and potentially exploring their antifungal properties.

References

- 1. Dissecting the manipulation of this compound on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. puj.journals.ekb.eg [puj.journals.ekb.eg]

- 5. Mode of action of this compound in adult Ctenocephalides felis (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.who.int [apps.who.int]

- 7. This compound, a chitin-synthesis inhibitor, interrupts development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Is An Insect Expression System the Right Choice For Your Protein? - Behind the Bench [thermofisher.com]

- 13. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN105116093A - Fast analysis method for detecting this compound residues in apples and soil - Google Patents [patents.google.com]

Lufenuron's Impact on Non-Target Organisms: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lufenuron, a benzoylurea insecticide, operates by inhibiting chitin synthesis, a process vital for the development of insect exoskeletons.[1][2] While effective against target pests, its broad-spectrum activity raises concerns about its impact on non-target organisms. This technical guide provides an in-depth analysis of this compound's effects on a range of non-target species, presenting quantitative toxicological data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows. The data compiled herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals in assessing the environmental risk profile of this compound and similar compounds.

Quantitative Ecotoxicological Data

The following tables summarize the quantitative data on the toxicity of this compound to various non-target organisms, facilitating a comparative analysis of its effects.

Table 1: Mammalian Toxicity of this compound

| Species | Exposure Route | Value | Units | Study Type | Reference |

| Rat | Oral | >2000 | mg/kg bw | Acute LD50 | [3] |

| Rat | Dermal | >2000 | mg/kg bw | Acute LD50 | [3] |

| Rat | Inhalation | >2.35 | mg/L | Acute LC50 | [3] |

| Rat | Oral (Gavage) | 500 | mg/kg bw/day | Maternal Toxicity NOAEL | [3] |

| Rat | Oral (Gavage) | 1000 | mg/kg bw/day | Embryo/Fetal Toxicity NOAEL | [3] |

| Rabbit | Oral (Gavage) | 1000 | mg/kg bw/day | Maternal & Embryo/Fetal Toxicity NOAEL | [3] |

| Dog | Dietary | 3.64 | mg/kg bw/day | 1-Year Chronic NOAEL | [3] |

| Mouse | Dietary | 2.12 | mg/kg bw/day | 18-Month Toxicity NOAEL | [4] |

Note: NOAEL (No-Observed-Adverse-Effect Level); LD50 (Median Lethal Dose); LC50 (Median Lethal Concentration).

Table 2: Aquatic Organism Toxicity of this compound

| Species | Value | Units | Study Type | Reference |

| Oreochromis niloticus (Tilapia) | 1.80 ± 0.06 | mg/L | 24-h LC50 | [5] |

| Oreochromis niloticus (Tilapia) | 1.77 ± 0.04 | mg/L | 48-h LC50 | [5] |

| Oncorhynchus mykiss (Rainbow Trout) | 2.6 | mg/L | 96-h LC50 | [5] |

| Lepomis macrochirus (Bluegill Sunfish) | >29 | mg/L | 96-h LC50 | [5] |

| Ictalurus punctatus (Channel Catfish) | >45 | mg/L | 96-h LC50 | [5] |

| Cyprinus carpio (Common Carp) | >63 | mg/L | 96-h LC50 | [5] |

| Aquatic Invertebrates | Very Highly Toxic | - | General Classification | [6] |

| Asellus aquaticus (Waterlouse) | 8.1 | µg | 28-d EC50 (Sediment) | [7] |

| Sialis personatum (Alderfly) | 7.9 | µg | 28-d EC50 (Sediment) | [7] |

| Chironomus dilutus (Midge) | 6.5 | µg | 10-d EC50 (Sediment) | [7] |

Note: this compound is noted to be very highly toxic to aquatic invertebrates, with small releases having the potential for significant impacts on survival and population dynamics.[6] Due to its hydrophobic nature, it tends to partition to sediment in aquatic environments.[7]

Table 3: Terrestrial Invertebrate Toxicity of this compound

| Species | Exposure Route | Value | Units | Study Type | Reference | | :--- | :--- | :--- | :--- | :--- | | Apis mellifera (Honeybee) | Contact | >200 | µ g/bee | Acute LD50 |[8][9] | | Apis mellifera (Honeybee) | Oral | >197 | µ g/a.s ./bee | 48-h LD50 |[9] | | Apis mellifera (Honeybee Larvae) | Oral | 0.4 | µ g/larva | LD50 |[10] | | Eisenia foetida (Earthworm) | Soil | >1000 | mg/kg soil | 14-d LC50 |[9] | | Aporrectodea caliginosa (Earthworm) | Soil | Most Toxic of 3 IGRs | - | Comparative Toxicity |[11][12] |

Note: While adult honeybees show low acute toxicity, this compound is more toxic to honeybee larvae.[10] this compound has been identified as the most harmful of three tested insect growth regulators (IGRs) to the earthworm Aporrectodea caliginosa.[11][12]

Experimental Protocols

This section details the generalized methodologies for key experiments cited in the toxicological assessment of this compound.

Mammalian Acute Oral Toxicity (LD50) - Rat Model

-

Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females. Animals are acclimatized to laboratory conditions.

-

Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Preparation: this compound is suspended in a suitable vehicle (e.g., corn oil). A range of concentrations is prepared.

-

Administration: A single dose is administered by oral gavage to fasted animals. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days. Body weights are recorded periodically.

-

Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Aquatic Toxicity (LC50) - Fish Model

-

Test Organisms: Juvenile fish of a standard species (e.g., Rainbow Trout, Oncorhynchus mykiss).

-

Test System: Static or semi-static bioassay in glass aquaria containing reconstituted or dechlorinated water with controlled temperature, pH, and dissolved oxygen.

-

Exposure: Fish are exposed to a range of this compound concentrations. A control group is maintained in water without this compound.

-

Duration: Typically 96 hours.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects such as abnormal behavior are also noted.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period.

Sediment Toxicity - Benthic Invertebrate Model

-

Test Organisms: Benthic invertebrates such as Chironomus riparius (non-biting midge).

-

Sediment Preparation: Natural or artificial sediment is spiked with a range of this compound concentrations.

-

Test System: Beakers containing the spiked sediment and overlying water. Test organisms are introduced into each beaker.

-

Exposure Duration: Typically 10 to 28 days.

-

Endpoints: The primary endpoint is survival. Sub-lethal endpoints such as growth and emergence can also be measured.

-

Data Analysis: The EC50 (median effective concentration) or LC50 is calculated based on the observed effects.

Visualizations: Pathways and Workflows

Signaling Pathway: this compound's Mechanism of Action

Caption: Mechanism of this compound as a chitin synthesis inhibitor in insects.

Experimental Workflow: Aquatic Invertebrate Toxicity Assessment

Caption: Workflow for assessing this compound's acute toxicity to aquatic invertebrates.

Logical Diagram: Environmental Risk Assessment Framework

Caption: Framework for the environmental risk assessment of this compound.

Discussion

This compound exhibits low acute toxicity to mammals, as indicated by high LD50 values for oral, dermal, and inhalation routes in rats.[3] However, prolonged exposure at high doses can lead to neurotoxicity, with convulsions being a significant endpoint.[3] The primary concern regarding this compound's environmental impact lies in its high toxicity to non-target arthropods, particularly aquatic invertebrates.[6][13] Its hydrophobic nature leads to accumulation in sediment, posing a long-term risk to benthic organisms.[7]

While this compound is designed to be selective by targeting chitin synthesis, a process absent in vertebrates, its effects on non-target invertebrates that rely on chitin are pronounced. This includes beneficial insects and crustaceans. The data on honeybees suggests that while adult bees are relatively tolerant to acute contact, the larval stages are more susceptible, highlighting the potential for effects on colony development.[8][9][10] Similarly, studies on earthworms indicate adverse effects on growth and biochemical markers, suggesting a potential disruption of soil ecosystem health.[11][12]

The use of this compound in enclosed bait stations for termite control is a mitigation strategy to limit environmental exposure.[6] However, the potential for release from improper disposal or damage to these stations remains a concern.[6]

Conclusion

The information compiled in this technical guide underscores the importance of a thorough risk assessment for this compound, considering its high toxicity to non-target invertebrates. While it demonstrates a favorable safety profile for mammals in terms of acute toxicity, the potential for chronic effects and the significant risk to aquatic and soil ecosystems necessitate careful management and consideration of alternative pest control strategies where sensitive non-target species are prevalent. Future research should focus on long-term population-level effects on beneficial insects and the bioavailability of this compound and its metabolites in various environmental compartments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fao.org [fao.org]

- 4. apps.who.int [apps.who.int]

- 5. ijera.com [ijera.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. journals.open.tudelft.nl [journals.open.tudelft.nl]

- 8. This compound (Ref: CGA 184699) [sitem.herts.ac.uk]

- 9. fao.org [fao.org]

- 10. The APICULTURAL SOCIETY OF KOREA [journal.bee.or.kr]

- 11. africaresearchconnects.com [africaresearchconnects.com]

- 12. [PDF] Toxicity Assessment of Buprofezin, this compound, and Triflumuron to the Earthworm Aporrectodea caliginosa | Semantic Scholar [semanticscholar.org]

- 13. edepot.wur.nl [edepot.wur.nl]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Studies of Lufenuron in Flea Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of lufenuron, an insect growth regulator (IGR), and its application in the control of flea infestations through in vivo studies. Detailed protocols for conducting such efficacy studies are also provided to ensure robust and reproducible results.

Introduction to this compound

This compound is a benzoylurea-based pesticide that acts as a potent inhibitor of chitin synthesis in insects.[1] Chitin is an essential polymer that provides structural integrity to the exoskeleton of arthropods.[2] By disrupting the production of chitin, this compound interferes with the molting process of flea larvae, preventing them from developing into viable adults.[2][3] It is primarily administered orally to host animals, where it is absorbed into the bloodstream and subsequently ingested by feeding adult fleas.[1][4] While this compound does not directly kill adult fleas, it is transferred to their eggs, rendering them non-viable and thus breaking the flea life cycle.[1][5] This mode of action makes it a valuable tool for long-term flea population control.

Mechanism of Action: Chitin Synthesis Inhibition

This compound's primary mechanism of action is the inhibition of chitin synthase, a critical enzyme in the chitin biosynthesis pathway. This disruption prevents the proper formation of the larval exoskeleton during molting. The inability to form a new, functional exoskeleton leads to the death of the flea larvae either during the molting process or shortly after hatching.[1][2][3]

In Vivo Efficacy Data

The following tables summarize the quantitative data from various in vivo studies evaluating the efficacy of this compound in controlling flea populations.

Table 1: Efficacy of this compound on Flea Populations on Host Animals

| Treatment Group | Animal Model | Efficacy Metric | Result | Study Duration | Citation |

| This compound (single dose) | Dogs | Adult Flea Development from Eggs | Almost all eggs were unable to develop into normal adults. | At least 30 days | [6] |

| This compound + Nitenpyram | Dogs and Cats | Reduction in Flea Populations | ≥97.3% | Maintained for the duration of the study | [7][8] |

| This compound + Nitenpyram | Dogs and Cats | Flea-free Animals (at 1 month) | 97.3% (36/37) | 1 month | [8] |

| This compound + Nitenpyram | Dogs | Reduction in Flea Populations | 90-100% | 1 year | [9] |

Table 2: Efficacy of this compound on Environmental Flea Populations

| Treatment Group | Efficacy Metric | Result | Time Point | Citation |

| This compound + Nitenpyram | Reduction in Premise Flea Counts | Up to 89.5% | Day 28 | [7][8] |

| This compound + Nitenpyram | Reduction in Premise Flea Counts | Up to 100% | Days 84-90 | [7][8] |

Experimental Protocols for In Vivo Efficacy Studies

This section outlines a detailed protocol for conducting an in vivo study to evaluate the efficacy of this compound for flea control in a laboratory setting. This protocol is synthesized from established guidelines and published studies.[10][11][12][13][14]

1. Animal Selection and Acclimation

-

Species: Use purpose-bred dogs or cats that are known to be suitable hosts for fleas.

-

Health: Animals should be healthy, and free of any pre-existing conditions that could interfere with the study. A veterinarian should conduct a thorough health examination prior to enrollment.

-

Group Size: A minimum of 6 animals per treatment group is recommended to ensure statistical power.[13]

-

Housing: House animals individually to prevent cross-contamination.[13]

-

Acclimation: Allow for an acclimation period of at least 7 days before the start of the study.

2. Flea Strain

-

Species: Use a laboratory-reared strain of Ctenocephalides felis.

-

Life Stage: Use unfed adult fleas of a consistent age for infestation.

3. Treatment Administration

-

Treatment Group: Administer this compound at the desired dosage. The formulation (e.g., tablet, liquid) and administration route (oral) should be clearly defined. Oral this compound should be given with food to ensure proper absorption.[4][5]

-

Control Group: Administer a placebo that is identical in appearance and administered in the same manner as the this compound treatment.

-

Randomization: Randomly allocate animals to treatment and control groups.

4. Infestation Procedure

-

Pre-treatment Infestation: Infest animals with a known number of fleas (e.g., 50-100 unfed adult fleas) prior to treatment to establish a baseline.[13][14]

-

Post-treatment Infestations: Re-infest animals at regular intervals (e.g., weekly) throughout the study period to assess residual efficacy.

-

Application: Apply fleas directly to the animal's body.

5. Efficacy Assessment

-

Flea Counts: Conduct flea counts at specified time points (e.g., 24 and 48 hours after infestation).[11] Use a validated method such as comb counting.

-

Egg Collection and Viability: Collect flea eggs from the animals and their environment. Incubate the eggs under controlled conditions to determine their viability (i.e., the percentage of eggs that hatch and develop into adult fleas).

-

Calculation of Efficacy: Calculate the percentage of flea reduction in the treated group compared to the control group.

6. Study Duration

-

The duration of the study should be sufficient to evaluate the long-term efficacy of this compound, typically spanning several flea life cycles (e.g., 90 days or more).

7. Data Analysis

-

Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Detection of Chitin Synthase Mutations in this compound-Resistant Spodoptera frugiperda in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Program) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 5. This compound | VCA Animal Hospitals [vcahospitals.com]

- 6. Evaluation of a single oral dose of this compound to control flea infestations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Control of fleas on dogs and cats and in homes with the combination of oral this compound and nitenpyram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advancements in the Control of Cat Fleas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound against developmental stages of fleas (Ctenocephalides felis felis) in dogs housed in simulated home environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dvm360.com [dvm360.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Lufenuron in Agricultural Pest Management Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lufenuron is a benzoylurea-class insecticide that functions as an insect growth regulator (IGR).[1][2] It is widely utilized in agriculture to control a variety of pests, particularly leaf-eating caterpillars, western flower thrips, and eriophyid mites.[1][2] Unlike conventional neurotoxic insecticides, this compound offers a more targeted approach by interfering with the developmental processes of insects.[3][4] Its primary mechanism involves the inhibition of chitin synthesis, a crucial component for the formation of the insect exoskeleton.[1][5] This mode of action makes it highly effective against larval stages and also impacts egg viability, while generally showing lower toxicity to non-target species like mammals.[4][6][7] These characteristics position this compound as a valuable tool in Integrated Pest Management (IPM) programs, especially for managing pests that have developed resistance to organophosphate and pyrethroid pesticides.[1][8]

Mechanism of Action: Chitin Synthesis Inhibition

This compound's insecticidal activity stems from its ability to disrupt the biochemical pathway responsible for chitin synthesis.[5] Chitin is a long-chain polymer of N-acetylglucosamine, which is essential for the structure and integrity of the insect cuticle (exoskeleton).[3] By inhibiting the production of chitin, this compound prevents larvae from properly molting.[3][6] As the larva attempts to shed its old exoskeleton, the new, improperly formed cuticle cannot withstand the pressure, leading to rupture and death from dehydration.[1][2] this compound is primarily ingested (stomach toxicity) and acts on larval stages.[9] It can also be transferred from treated adult females to their eggs, preventing them from hatching successfully.[2][10]

Caption: this compound inhibits the chitin synthesis pathway, preventing the formation of the insect exoskeleton.

Efficacy and Application Data

This compound demonstrates high efficacy against a broad spectrum of agricultural pests, particularly those in the order Lepidoptera. Its performance is concentration-dependent and varies by the larval instar of the target pest.

Table 1: Efficacy of this compound Against Key Agricultural Pests

| Pest Species | Instar | Metric | Concentration (mg a.i./L) | Reference |

|---|---|---|---|---|

| Spodoptera frugiperda | N/A | LC50 | 0.99 | [11] |

| Helicoverpa armigera | 1st | LC90 | 5.63 | [12] |

| Helicoverpa armigera | 2nd | LC90 | 7.89 | [12] |

| Helicoverpa armigera | 3rd | LC90 | 8.03 | [12] |

| Helicoverpa armigera | 4th | LC90 | 11.39 | [12] |

| Helicoverpa armigera | 5th | LC90 | 14.76 |[12] |

Table 2: Sublethal and Developmental Effects of this compound

| Pest Species | Effect Observed | Concentration | Reference |

|---|---|---|---|

| Helicoverpa armigera | Significantly extended larval and pupal duration | LC10, LC50, LC90 | [12] |

| Helicoverpa armigera | Reduced pupal weight and length | LC10, LC50, LC90 | [12] |

| Helicoverpa armigera | Significant reduction in adult emergence | N/A | [12] |

| Helicoverpa armigera | Reduced chitin content in larval integument | LC25 | [13] |

| Euschistus heros | Reduced fecundity and egg viability | 20.0 and 40.0 g a.i./ha | [7] |

| Tribolium castaneum | Significant reduction in fecundity and fertility | Sublethal |[14] |

Table 3: General Field Application Recommendations

| Crop | Target Pest(s) | Recommended Application (5% EC Formulation) | Reference |

|---|---|---|---|

| Citrus | Leaf miner, Rust ticks | 1500-2500 times dilution (spray) | [8] |

| Apple | Leaf curler moth | 1000-2000 times dilution (spray) | [8] |

| Cruciferous Vegetables | Diamondback moth (Plutella xylostella), Beet armyworm (Spodoptera exigua) | 30-40 ml per acre | [8] |

| Cotton | Cotton bollworm (Helicoverpa armigera) | 750-900 ml per hectare |[8] |

Experimental Protocols

Detailed protocols are essential for accurately assessing the efficacy and sublethal effects of this compound.

This protocol is designed to determine the median lethal concentration (LC50) of this compound for a target larval pest by incorporating the insecticide into an artificial diet.

Objective: To quantify the toxicity of this compound to a specific larval insect species.

Materials:

-

This compound (technical grade)

-

Acetone or appropriate solvent

-

Artificial diet specific to the test insect

-

Multi-well bioassay trays (e.g., 128-well)

-

Micropipettes and sterile tips

-

Healthy, synchronized larvae (e.g., 2nd or 3rd instar)

-

Fine-tipped camel hair brush

-

Environmental growth chamber (25 ± 2°C, 60-65% RH, specific photoperiod)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Serial Dilutions: Create a series of at least five concentrations through serial dilution. A control group should be prepared using only the solvent.

-

Diet Incorporation: While the artificial diet is still liquid and cooling, add a precise volume of each this compound dilution (or solvent for control) to a known volume of diet and mix thoroughly.

-

Dispensing: Dispense the treated diet into the wells of the bioassay trays before it solidifies.

-

Solvent Evaporation: Allow the solvent to evaporate completely from the diet surface in a fume hood.

-

Insect Infestation: Using a fine-tipped brush, carefully place one larva into each well.

-

Sealing: Seal the trays with a perforated lid to allow for air exchange while preventing escape.

-

Incubation: Place the trays in an environmental growth chamber under controlled conditions.

-

Mortality Assessment: Record larval mortality at 24, 48, and 72 hours. The peak of mortality for this compound is typically observed after 3-5 days.[9] Mortality is defined as the inability of the larva to move when prodded with the brush.

-

Data Analysis: Analyze the mortality data using probit analysis to calculate the LC50, LC90, and their respective 95% confidence intervals.

Caption: Workflow for a larval diet incorporation bioassay to determine this compound efficacy.

This protocol assesses the toxicity of this compound residues to adult insects, which is useful for understanding contact effects or impacts on beneficial insects.

Objective: To measure the toxicity of this compound residue on a surface to adult insects.

Materials:

-

Glass scintillation vials (20 ml)

-

This compound technical grade

-

Acetone

-

Micropipettes

-

Vial roller or rotator

-

Test insects (adults)

-

Cotton balls for plugging vials

-

Aspirator for handling insects

Procedure:

-

Concentration Preparation: Prepare a range of this compound concentrations in acetone.

-

Vial Coating: Pipette a known volume (e.g., 0.5 ml) of each concentration into a glass vial.[15] A control set should be treated with acetone only.

-

Residue Creation: Roll the vials on a vial roller at room temperature until the solvent has completely evaporated, leaving a uniform film of this compound on the inner surface.[15]

-

Insect Introduction: Introduce a known number of adult insects (e.g., 10-25) into each vial.[16]

-

Vial Sealing: Seal the vials with a cotton ball to allow for ventilation.

-

Incubation: Keep the vials in an upright position at room temperature or under controlled environmental conditions.

-

Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48 hours). Morbidity (inability to move coherently) can also be recorded.

-

Data Analysis: Use the collected data to perform probit analysis and determine lethal concentration (LC) or lethal time (LT) values.

Role in Integrated Pest Management (IPM)

This compound's unique mode of action and selectivity make it a strong candidate for IPM programs. It can be rotated with insecticides from different chemical classes to delay the development of resistance. Because it is slow-acting, it is often most effective when applied during the peak of egg-hatching or at the high incidence of young larvae.[9] For rapid knockdown of a large, established population, it can be mixed with a faster-acting agent.[9]

Caption: Logical relationship of this compound within an Integrated Pest Management (IPM) framework.

Safety and Environmental Considerations

This compound generally exhibits low acute toxicity to mammals, birds, and fish.[6][8] It is non-irritating to the skin and eyes.[6] However, as an insecticide, it can impact non-target arthropods, including beneficial insects.[17] Therefore, applications should be carefully timed to minimize exposure to pollinators like bees, especially avoiding treatment during the blooming period of crops.[18] Researchers and applicators should always adhere to the safety guidelines and application rates specified on the product label to ensure environmental stewardship and maximize the sustainability of this pest control tool.

References

- 1. The Effect and Features of this compound Insecticide|News|Agripesticide [agripesticide.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. growstopia.com [growstopia.com]

- 5. researchgate.net [researchgate.net]

- 6. Insect Growth and Development Regulator Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 7. researchgate.net [researchgate.net]

- 8. How to use this compound effectively? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 9. The effect of this compound on pests and larva is not god? Four types of mixture must be known - Knowledge [plantgrowthhormones.com]

- 10. Pesticide this compound: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Dissecting the manipulation of this compound on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of this compound (5.4%ec) on reproductive end points of t. castaneum. [wisdomlib.org]

- 15. scispace.com [scispace.com]

- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.flvc.org [journals.flvc.org]

Lufenuron in the Laboratory: A Guide to Dosage and Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Lufenuron, a benzoylurea derivative, is a well-established insect growth regulator that functions by inhibiting chitin synthesis.[1][2] This mechanism disrupts the formation of the exoskeleton in insects and the cell walls of fungi, making it a valuable tool for research in pest control and mycology.[1][3] Its lipophilic nature and tendency to accumulate in adipose tissue result in a long half-life, a critical consideration for study design.[1][4] This document provides a comprehensive overview of this compound dosage and administration for laboratory animal studies, compiling quantitative data and detailed experimental protocols to aid in the design and execution of robust scientific investigations.

Quantitative Data Summary

The following tables summarize this compound dosages used in various laboratory animal models across different research applications, including toxicity studies and investigations into its efficacy as an antifungal agent.

Table 1: this compound Dosage in Rodent Toxicity Studies

| Animal Model | Route of Administration | Dosage | Study Duration | Observed Effects/NOAEL | Reference(s) |

| Rat | Oral (gavage) | 0.4 or 0.8 mg/kg/day | 7 days (gestation) | Reproductive toxicity and genotoxic effects | [5] |

| Oral (dietary) | 0, 5, 25, 100, or 500 ppm (equal to 0, 0.26, 1.22, 5.43, and 27.0 mg/kg/day) | 4 months | NOAEL for neurotoxicity: 100 ppm (5.43 mg/kg/day) | [6] | |